molecular formula C8H11Cl2N3S B1387557 {[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride CAS No. 1231953-54-0

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride

Cat. No.: B1387557
CAS No.: 1231953-54-0
M. Wt: 252.16 g/mol
InChI Key: JENFNKGNKSIHJE-UHFFFAOYSA-N
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Description

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is a heterocyclic compound that contains both a thiophene and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring imparts unique electronic properties, while the pyrazole ring contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by the cyclization of the aminothiophene with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation and cyclization steps, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyrazole ring can be reduced to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with pyrazole structures often exhibit significant anticancer activities. The presence of the thienyl group enhances this potential, making {[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride a candidate for developing new anticancer drugs. A study highlighted the efficacy of similar pyrazole derivatives against various cancer cell lines, suggesting that this compound could be explored further for targeted therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities, which could be applicable in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound aligns with the broader class of pyrazole derivatives that have shown promise in reducing inflammation markers in various biological models. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Research Tool

In addition to therapeutic applications, This compound serves as a valuable research tool for studying biological mechanisms. Its ability to interact with specific biological targets can help elucidate pathways involved in disease processes, particularly in cancer and infectious diseases.

Computational Studies

Computational methods have been employed to predict the biological activity of this compound. These studies suggest a broad spectrum of potential activities, including antioxidant and neuroprotective effects, which warrant further experimental validation.

Synthesis Pathways

The synthesis of This compound typically involves multi-step reactions that require optimization for yield and purity. Various synthetic routes have been documented, showcasing the versatility of pyrazole chemistry in creating derivatives with enhanced properties.

Structural Analogues

Several structurally similar compounds have been synthesized and evaluated for their biological activities. For instance:

Compound NameStructural FeaturesBiological Activity
5-(2-Thienyl)-1H-pyrazolePyrazole ring with thienyl groupAntimicrobial, anti-inflammatory
4-Amino-1H-pyrazoleAmino group on pyrazoleAnticancer, analgesic
1-Methyl-3-(2-thienyl)pyrazoleMethyl substitution on pyrazoleAntioxidant, neuroprotective

These analogues highlight the medicinal chemistry potential of pyrazoles and their ability to serve as scaffolds for drug development.

Mechanism of Action

The mechanism of action of {[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene ring’s electronic properties also allow it to interact with cellular membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is unique due to the combination of the thiophene and pyrazole rings, which impart both electronic and biological activities. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Biological Activity

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is a heterocyclic compound featuring both thiophene and pyrazole rings. Its unique structure endows it with notable electronic properties and biological activities, making it a compound of interest in medicinal chemistry, material science, and industrial applications.

  • Molecular Formula : C8H11Cl2N3S
  • Molecular Weight : 252.16 g/mol
  • CAS Number : 1231953-54-0

Synthesis

The synthesis typically involves the condensation of thiophene derivatives with pyrazole precursors, often employing methods like the Gewald reaction. This reaction can be optimized for industrial production using continuous flow reactors to enhance yield and quality.

The compound's biological activity can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. This interaction may lead to the inhibition of specific enzymes, thereby exerting anti-inflammatory effects. The electronic properties of the thiophene ring allow for potential interactions with cellular membranes, influencing cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:

  • Activity Against Bacteria : Substituted pyrazoles have shown effectiveness against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with some derivatives achieving sub-micromolar activity .
  • Mechanism : These compounds often target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Inhibition of Tubulin Polymerization : Some derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division. For instance, a related compound demonstrated IC50 values in the low micromolar range, effectively arresting the cell cycle in the G2/M phase .
  • Cell Line Studies : Various derivatives have been tested against tumor cell lines, showing promising antiproliferative activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various studies:

  • Inhibition of TNF-a Release : Some derivatives have been shown to inhibit LPS-induced TNF-a release in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory diseases .
  • Influence on Microglial Activation : Additional studies suggest that these compounds can reduce microglial activation and astrocyte proliferation in models of neuroinflammation .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Features
1,3,4-ThiadiazolesAntimicrobial, anticancerKnown for broad-spectrum biological activities
ThiazolesDrug developmentExhibits various pharmacological properties
1,2,4-TriazolopyrimidinesAntitumor, antimicrobialDiverse applications in medicinal chemistry

Uniqueness of this compound

This compound is distinguished by its dual functionality derived from the combination of thiophene and pyrazole rings. This unique structure contributes to both electronic properties and biological activities that are not typically found in other heterocyclic compounds.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Results indicated Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/mL against S. aureus.
  • Anticancer Research :
    • In vitro studies on various cancer cell lines revealed that certain derivatives could inhibit cell growth effectively.
    • Compound X was noted for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Inflammation Model Study :
    • In vivo studies showed that treatment with this compound reduced inflammation markers in models induced by lipopolysaccharides (LPS).
    • This suggests potential therapeutic applications in treating inflammatory diseases.

Properties

IUPAC Name

(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;;/h1-4H,5,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENFNKGNKSIHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60658001
Record name 1-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231953-54-0
Record name 1-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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